

molecular structure and formula of 1,2-dichloro-4,5-dinitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Dichloro-4,5-dinitrobenzene

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An In-depth Technical Guide to **1,2-Dichloro-4,5-dinitrobenzene**: Structure, Synthesis, and Application

Authored by: A Senior Application Scientist Abstract

1,2-Dichloro-4,5-dinitrobenzene is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, characterized by an electron-deficient benzene ring bearing two chloro and two nitro substituents, imparts a unique reactivity profile that makes it a valuable intermediate in advanced organic synthesis. The strong electron-withdrawing nature of the twin nitro groups dramatically activates the adjacent chlorine atoms toward nucleophilic aromatic substitution (SNAr), providing a versatile scaffold for the construction of complex molecular frameworks. This guide offers a comprehensive examination of its core properties, a detailed and validated synthesis protocol, and an exploration of its applications, providing researchers and development professionals with the technical insights required for its effective utilization.

Molecular Identity and Physicochemical Characteristics

The foundational attributes of a chemical reagent are critical for predicting its behavior and planning its application. **1,2-Dichloro-4,5-dinitrobenzene** is a solid crystalline material under standard conditions.^[1] Its key identifiers and properties are summarized below.

Identifier	Value	Source(s)
IUPAC Name	1,2-dichloro-4,5-dinitrobenzene	[2]
CAS Number	6306-39-4	[2] [3]
Molecular Formula	C ₆ H ₂ Cl ₂ N ₂ O ₄	[1] [2] [3] [4]
Molecular Weight	237.00 g/mol	[3] [4]
Appearance	Powder, crystals, or chunks	
Melting Point	105-107 °C	[1]
Boiling Point	276-277 °C	[1]
InChIKey	IGSAVPVCQHAPSM-UHFFFAOYSA-N	[2]
Solubility	Slightly soluble in water; soluble in ethanol, acetone, chloroform	[1]

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of **1,2-dichloro-4,5-dinitrobenzene** stems from its high susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of its electronic structure.

Causality of Reactivity: The two nitro groups ($-\text{NO}_2$) are powerful electron-withdrawing groups, operating through both inductive and resonance effects. They pull electron density out of the benzene ring, rendering the entire system electron-poor (electrophilic). This effect is most pronounced at the ortho and para positions relative to the nitro groups. In this specific molecule, the chlorine atoms at positions 1 and 2 are ortho to the nitro groups at positions 4 and 5, respectively. This geometric arrangement creates significant partial positive charges (δ^+) on the carbon atoms bonded to the chlorine atoms, making them highly susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^{[5][6]} The stability of this complex is the key to the reaction's feasibility; the negative charge is delocalized effectively onto the electron-withdrawing nitro groups. The subsequent loss of the chloride leaving group restores the aromaticity of the ring.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 1,2-Dichloro-4,5-dinitrobenzene

This protocol details the direct dinitration of 1,2-dichlorobenzene. The procedure demands rigorous safety precautions due to the use of highly corrosive and reactive acids.

Expertise-Driven Rationale: The starting material, 1,2-dichlorobenzene, has two deactivating chloro groups, which makes electrophilic aromatic substitution (like nitration) difficult. To overcome this deactivation and introduce two nitro groups, a potent nitrating mixture (fuming nitric acid and concentrated sulfuric acid) and elevated temperatures are necessary. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active agent in the reaction. Temperature control is paramount; excessively high temperatures can lead to oxidation and the formation of unwanted byproducts.

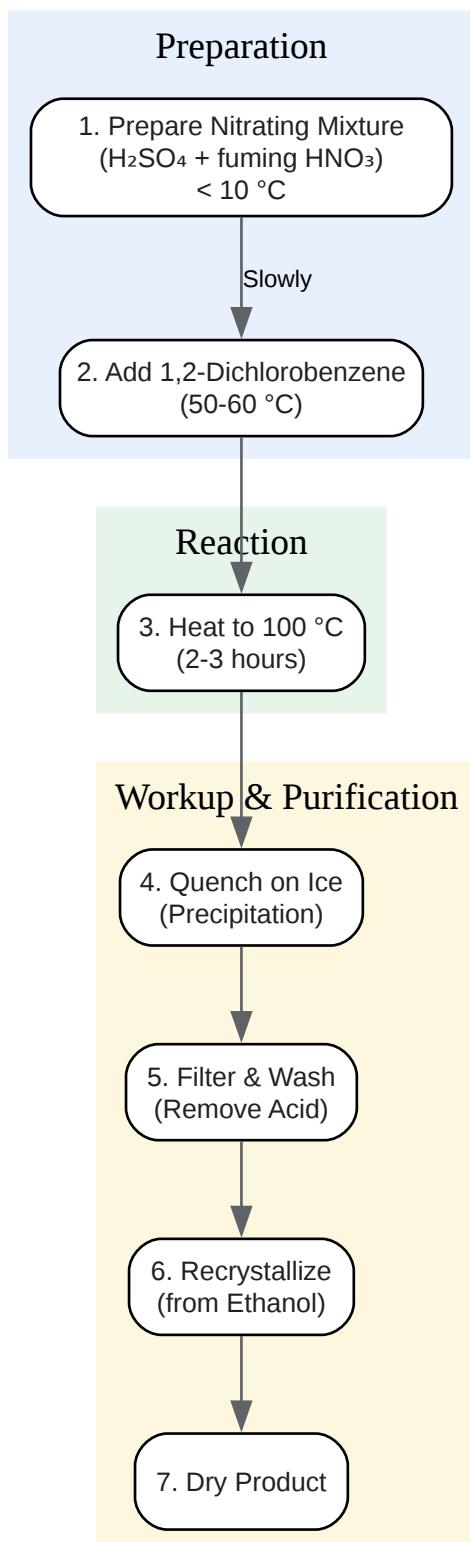
Methodology:

- **Reagent Preparation:** In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 200 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-water bath.
- **Nitrating Mixture Formation:** While stirring vigorously, slowly add 100 mL of fuming nitric acid (>90%) to the sulfuric acid through the dropping funnel. Maintain the temperature below 10 °C throughout the addition. This is a highly exothermic step.
- **Substrate Addition:** Once the nitrating mixture is prepared and cooled, slowly add 50 g (0.34 mol) of 1,2-dichlorobenzene dropwise. The reaction is exothermic; maintain the temperature between 50-60 °C using the ice bath as needed.

- Reaction Drive: After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain this temperature with stirring for 2-3 hours to ensure complete dinitration.[\[3\]](#)
- Workup and Isolation:
 - Allow the mixture to cool to room temperature, then pour it carefully over a large volume of crushed ice (~1 kg) with constant stirring. This will precipitate the crude product.
 - Collect the solid precipitate by vacuum filtration.
 - Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.
- Purification (Self-Validation):
 - The crude product is purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
 - Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
 - The purity can be confirmed by melting point analysis (expected: 105-107 °C) and spectroscopic methods (NMR, IR).

Safety Precautions:

- Corrosive Reagents: Concentrated sulfuric and fuming nitric acids are extremely corrosive and are strong oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
- Exothermic Reaction: The reaction is highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent a runaway reaction.
- Waste Disposal: Neutralize acidic aqueous waste before disposal according to institutional guidelines.

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Caption: Workflow for the synthesis of **1,2-dichloro-4,5-dinitrobenzene**.

Applications in Drug Development and Materials Science

The true value of **1,2-dichloro-4,5-dinitrobenzene** lies in its role as a versatile building block. The two activated chlorine atoms can be substituted sequentially or simultaneously by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), making it an ideal scaffold for building molecular diversity.

- **Scaffold for Bioactive Molecules:** In drug discovery, it can be used as a central core to link different pharmacophores. For example, reaction with a primary amine followed by reaction with a thiol at the second chlorine position can generate complex heterocyclic systems or libraries of compounds for screening against biological targets. The electron-deficient nature of the ring can also be exploited for specific molecular recognition interactions, such as π -stacking.
- **Crosslinking and Polymer Synthesis:** The difunctional nature of the molecule allows it to act as a crosslinking agent for polymers containing nucleophilic groups, enhancing their thermal and mechanical properties. It can also serve as a monomer in the synthesis of high-performance polymers.
- **Synthesis of Dyes and Pigments:** It serves as a precursor for various dyes and functional materials where the dinitro-substituted aromatic core acts as a potent chromophore.[\[1\]](#)

Caption: Role as a scaffold for creating diverse functional molecules.

Safety, Handling, and Storage

1,2-Dichloro-4,5-dinitrobenzene is a toxic and irritating compound that must be handled with care.[\[1\]](#)

- **Health Hazards:** It is irritating to the skin, eyes, and respiratory system. Direct contact may cause skin irritation or allergic reactions.[\[1\]](#) Ingestion is harmful.
- **Personal Protective Equipment (PPE):** Always handle this compound inside a fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[7\]](#) Use a dust mask or respirator if generating aerosols.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

1,2-Dichloro-4,5-dinitrobenzene is more than a simple aromatic compound; it is a highly activated and versatile platform for chemical innovation. Its predictable and robust reactivity in nucleophilic aromatic substitution reactions, driven by the powerful electronic influence of its nitro groups, makes it an indispensable tool for scientists in drug discovery, materials science, and organic synthesis. A thorough understanding of its properties, safe handling, and synthetic pathways, as detailed in this guide, is essential for harnessing its full potential.

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- To cite this document: BenchChem. [molecular structure and formula of 1,2-dichloro-4,5-dinitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583372#molecular-structure-and-formula-of-1-2-dichloro-4-5-dinitrobenzene>

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